![molecular formula C12H16N2O3 B5537925 2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)
2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol
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Description
- "2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol" is a chemical compound that has been studied for various properties and potential applications. It belongs to a class of compounds known as Schiff bases, characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (Bai Linsha, 2015).
Synthesis Analysis
- The synthesis of similar compounds often involves the reaction of specific aldehydes and amines. For instance, a related compound was synthesized by reacting 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, achieving maximum yield under specific conditions (Bai Linsha, 2015).
Molecular Structure Analysis
- The molecular structure of similar Schiff bases has been characterized using various techniques like UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction. These compounds often exhibit stable crystal structures with specific spatial configurations (Bai Linsha, 2015).
Chemical Reactions and Properties
- Schiff bases like "2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol" are known for their reactivity and have been explored for various chemical reactions and properties. For example, some Schiff bases have shown potential as antimicrobial agents against various bacteria and fungi (H. M. Vinusha et al., 2015).
Physical Properties Analysis
- The physical properties of these compounds can be analyzed based on their shape, color, melting point, and solubility. Some have been reported as solid substances with specific melting point ranges and solubility characteristics (V. Kusumaningrum et al., 2021).
Chemical Properties Analysis
- The chemical properties of Schiff bases are often explored through their solubility in different solvents and their interaction with various chemical agents. Their reactivity and stability are key factors in determining their potential applications in different fields (V. Kusumaningrum et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-5-[(E)-morpholin-4-yliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12-3-2-10(8-11(12)15)9-13-14-4-6-17-7-5-14/h2-3,8-9,15H,4-7H2,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWAVPVIKEUHJ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-[(E)-(morpholin-4-ylimino)methyl]phenol |
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